

Application of FGF basic in Angiogenesis Models: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FGF basic (93-110) (human, bovine)

Cat. No.: B12404653

[Get Quote](#)

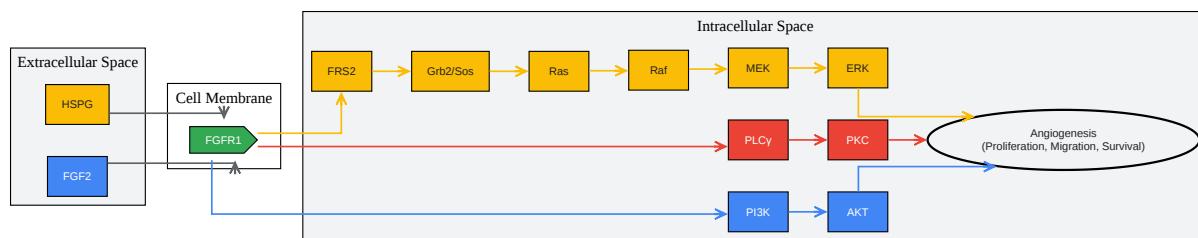
Disclaimer: Extensive literature searches did not yield specific data on the application of the FGF basic peptide fragment (93-110) in angiogenesis models. The following application notes, protocols, and data pertain to the full-length protein, basic Fibroblast Growth Factor (bFGF or FGF2), a well-established pro-angiogenic factor. Researchers interested in the 93-110 fragment may use this information as a foundational guide for designing experiments, with the understanding that the specific activity of the peptide may differ from the full-length protein.

Application Notes

Basic Fibroblast Growth Factor (bFGF, FGF2) is a potent and widely used mitogen for endothelial cells and a key inducer of angiogenesis both in vitro and in vivo.^{[1][2][3]} Its application in angiogenesis models is crucial for studying the mechanisms of blood vessel formation, screening pro- and anti-angiogenic compounds, and developing therapeutic strategies for diseases where angiogenesis plays a critical role, such as cancer and ischemic conditions.^{[4][5]}

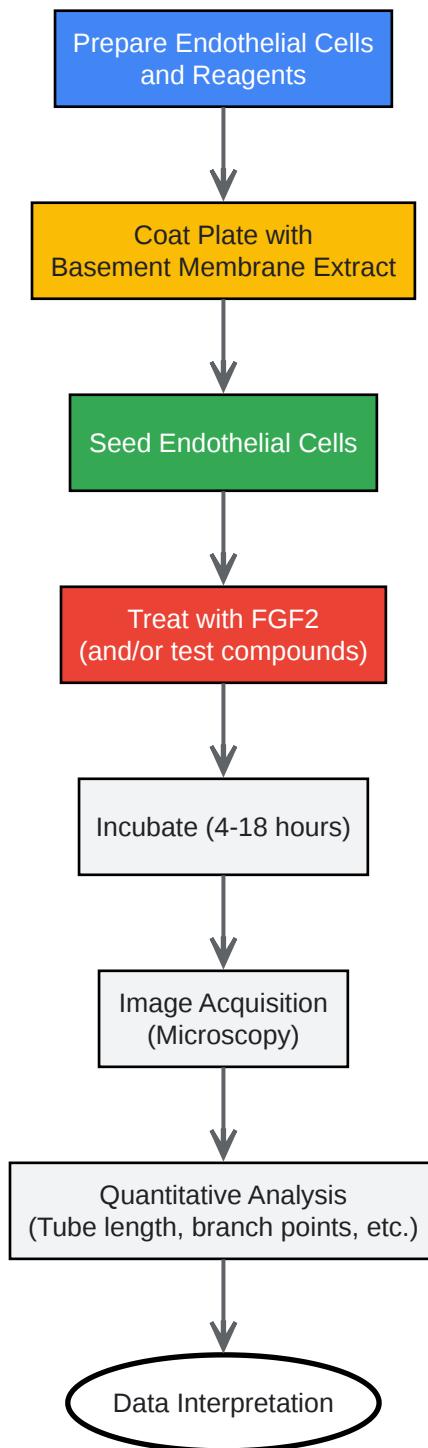
FGF2 exerts its pro-angiogenic effects by binding to high-affinity Fibroblast Growth Factor Receptors (FGFRs) on the surface of endothelial cells, primarily FGFR1.^[6] This interaction, potentiated by heparan sulfate proteoglycans (HSPGs), triggers a cascade of intracellular signaling events. Key pathways activated include the Ras-MAPK and PI3K-AKT pathways, which lead to endothelial cell proliferation, migration, differentiation, and survival.^[7] FGF2 is also known to upregulate the expression of other pro-angiogenic factors, such as Vascular

Endothelial Growth Factor (VEGF), creating an autocrine loop that amplifies the angiogenic response.[2][8]


Commonly used angiogenesis models that employ FGF2 as a stimulus include:

- In Vitro Models:
 - Endothelial Cell Tube Formation Assay: A rapid and quantitative method to assess the ability of endothelial cells to form capillary-like structures on a basement membrane extract.[1][9]
- In Vivo Models:
 - Chick Chorioallantoic Membrane (CAM) Assay: A versatile model that utilizes the highly vascularized membrane of a chick embryo to study angiogenesis in a living organism.[10][11]
 - Matrigel Plug Assay: A widely used method in which a Matrigel plug containing FGF2 is implanted subcutaneously in mice to induce localized neovascularization.[12][13][14]

These models are instrumental in elucidating the complex process of angiogenesis and for the preclinical evaluation of novel therapeutics.


Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the FGF2 signaling pathway in angiogenesis and a general workflow for an in vitro angiogenesis assay.

[Click to download full resolution via product page](#)

FGF2 Signaling Pathway in Endothelial Cells.

[Click to download full resolution via product page](#)

General Workflow for an In Vitro Angiogenesis Assay.

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies using FGF2 in common angiogenesis models.

Table 1: In Vitro Endothelial Cell Tube Formation Assay

Parameter	Control	FGF2 (10 ng/mL)	FGF2 (30 ng/mL)	Reference
Total Tube Length (μm/field)	1250 ± 150	2800 ± 250	3500 ± 300	[15]
Number of Branch Points/field	25 ± 5	60 ± 8	85 ± 10	[15]
Number of Loops/field	15 ± 3	45 ± 6	65 ± 7	[1]

Table 2: In Vivo Chick Chorioallantoic Membrane (CAM) Assay

Parameter	Control	FGF2 (1 μg/disk)	Reference
Vessel Density (%)	15 ± 2	45 ± 5	[9]
Number of Blood Vessels	20 ± 4	55 ± 7	[10]

Table 3: In Vivo Matrigel Plug Assay

Parameter	Control (Matrigel only)	Matrigel + FGF2 (150 ng)	Reference
Hemoglobin Content (mg/dL)	0.5 ± 0.1	5.0 ± 0.8	[16]
CD31+ Area (% of total area)	2 ± 0.5	15 ± 2.5	[17]

Experimental Protocols

Endothelial Cell Tube Formation Assay

This protocol describes the induction of capillary-like structures by FGF2 using Human Umbilical Vein Endothelial Cells (HUVECs).[\[1\]](#)[\[7\]](#)[\[18\]](#)[\[19\]](#)

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Basement Membrane Extract (e.g., Matrigel®), growth factor reduced
- 96-well tissue culture plates
- Recombinant human FGF2
- Phosphate Buffered Saline (PBS)
- Calcein AM (for fluorescent visualization, optional)
- Inverted microscope with imaging capabilities

Protocol:

- Preparation:
 - Thaw the Basement Membrane Extract on ice overnight at 4°C.
 - Pre-chill a 96-well plate and pipette tips at 4°C.
 - Culture HUVECs in EGM-2 until they reach 80-90% confluence.
- Plate Coating:
 - Using the pre-chilled tips, add 50 µL of the liquid Basement Membrane Extract to each well of the pre-chilled 96-well plate.

- Ensure the entire surface of the well is covered.
- Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
- Cell Seeding:
 - Harvest HUVECs using trypsin and neutralize.
 - Resuspend the cells in basal medium (EGM-2 without growth factors) at a concentration of 2×10^5 cells/mL.
 - Prepare a solution of FGF2 in basal medium at the desired final concentration (e.g., 10-30 ng/mL).
 - Add 100 µL of the HUVEC suspension to each well of the solidified matrix.
 - Add the FGF2 solution to the respective wells. For the control group, add an equal volume of basal medium.
- Incubation and Visualization:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
 - Monitor the formation of tube-like structures using an inverted microscope at regular intervals.
 - (Optional) For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes before imaging.
- Quantification:
 - Capture images from several random fields for each well.
 - Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Chick Chorioallantoic Membrane (CAM) Assay

This protocol outlines the assessment of FGF2-induced angiogenesis on the CAM of a developing chick embryo.[\[10\]](#)[\[11\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

Materials:

- Fertilized chicken eggs (day 3-4 of incubation)
- Egg incubator (37.5°C, 60-70% humidity)
- Sterile PBS
- Recombinant human FGF2
- Thermanox® coverslips or sterile filter paper disks
- Cortisone acetate solution
- Sterile dissecting tools (forceps, scissors)
- 70% ethanol
- Stereomicroscope with imaging capabilities

Protocol:

- Egg Preparation:
 - Incubate fertilized eggs in a rotating incubator for 3 days.
 - On day 3, clean the eggshell with 70% ethanol.
 - Create a small window in the shell over the air sac.
 - Gently drop the chorioallantoic membrane by making a small hole at the pointed end of the egg and applying gentle suction to the window.
- Sample Application:
 - Prepare FGF2 solution in sterile PBS.

- Saturate a sterile Thermanox® coverslip or filter paper disk with the FGF2 solution (e.g., 1 µg FGF2 in 10 µL PBS). A control disk should be saturated with PBS only.
- Gently place the disk onto the CAM surface, avoiding major blood vessels.
- Incubation:
 - Seal the window with sterile tape.
 - Return the eggs to a stationary incubator and incubate for 48-72 hours.
- Analysis:
 - On the day of analysis, carefully remove the tape and observe the area around the disk under a stereomicroscope.
 - Capture images of the vascular network.
 - Quantify angiogenesis by counting the number of blood vessels converging towards the disk or by measuring the vessel density in a defined area around the disk.

Matrigel Plug Assay

This protocol details the *in vivo* assessment of FGF2-induced angiogenesis using a subcutaneous Matrigel plug in mice.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[16\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

Materials:

- 6-8 week old mice (e.g., C57BL/6)
- Growth factor reduced Matrigel®
- Recombinant human FGF2
- Heparin
- Sterile, pre-chilled syringes and needles
- Anesthetics

- Surgical tools
- Hemoglobin assay kit
- Reagents for immunohistochemistry (e.g., anti-CD31 antibody)

Protocol:

- Preparation of Matrigel Mixture:
 - Thaw Matrigel on ice. All reagents and equipment should be kept cold to prevent premature gelling.
 - In a pre-chilled tube, mix Matrigel with FGF2 (e.g., 150 ng per plug) and heparin (to stabilize FGF2). The final volume per plug is typically 0.5 mL.
 - Prepare a control mixture of Matrigel and heparin without FGF2.
 - Draw the mixture into a pre-chilled syringe.
- Subcutaneous Injection:
 - Anesthetize the mouse.
 - Inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank of the mouse.
- Incubation Period:
 - Allow the Matrigel to solidify in vivo and for angiogenesis to occur. This typically takes 7-14 days.
- Plug Excision and Analysis:
 - Euthanize the mouse and carefully excise the Matrigel plug.
 - For Hemoglobin Measurement: Homogenize the plug and measure the hemoglobin content using a commercially available kit. This provides a quantitative measure of blood vessel formation.

- For Immunohistochemistry: Fix the plug in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker such as anti-CD31 antibody. Quantify angiogenesis by measuring the microvessel density (MVD) or the percentage of CD31-positive area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Growth Factor-2 (FGF-2) Induces Vascular Endothelial Growth Factor (VEGF) Expression in the Endothelial Cells of Forming Capillaries: An Autocrine Mechanism Contributing to Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. Inflammatory cells and chemokines sustain FGF2-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Fibroblast Growth Factor Signaling in the Vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial Tube Formation Assay [cellbiologics.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel technique for quantifying changes in vascular density, endothelial cell proliferation and protein expression in response to modulators of angiogenesis using the chick chorioallantoic membrane (CAM) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The sponge/Matrigel angiogenesis assay. - ProQuest [proquest.com]

- 14. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. promocell.com [promocell.com]
- 19. researchgate.net [researchgate.net]
- 20. CHAPTER TWO: Chick Embryo Chorioallantoic Membrane Models to Quantify Angiogenesis Induced by Inflammatory and Tumor Cells or Purified Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Angiogenesis: quantitative assessment by the chick chorioallantoic membrane assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
- 27. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of FGF basic in Angiogenesis Models: A Detailed Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12404653#application-of-fgf-basic-93-110-in-angiogenesis-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com